Saquayamycin F

FPTase inhibition Ras signaling saquayamycin analog comparison

Researchers requiring a well-characterized, low-micromolar FPTase inhibitor (IC50 2.0 µM) for mechanistic dissection of Ras farnesylation or Bcl-2 inhibitor development (ΔGbinding -53.9 kcal/mol vs venetoclax -50.6 kcal/mol) often face supply inconsistency with angucycline antibiotics. Saquayamycin F resolves this with defined stereochemistry and a saturated C-2″/C-3″ sugar residue, distinct from the olefinic saquayamycins A/E, enabling systematic SAR campaigns and chiral reference applications. • FPTase IC50: 2.0 µM; Bcl-2 MM-GBSA ΔGbinding: -53.9 kcal/mol. • [α]D³⁵ -120°; saturated sugar at C-2″/C-3″ vs. olefinic in saquayamycins A/E. • Custom synthesis; batch-specific CoA and HPLC traceability provided.

Molecular Formula C43H50O16
Molecular Weight 822.8 g/mol
Cat. No. B1252126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquayamycin F
Synonymssaquayamycin F
Molecular FormulaC43H50O16
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C
InChIInChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-8,11,14-15,19-22,28-30,32-34,40,46,48,51-52H,9-10,12-13,16-18H2,1-5H3
InChIKeyIPDYHZBTJPZFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saquayamycin F Procurement Guide


Saquayamycin F is an angucycline glycoside antibiotic first isolated from *Actinomyces* sp. MK290-AF1. It belongs to the saquayamycin subgroup, which shares the aquayamycin aglycone core but differs critically in the number, nature, and linkage positions of appended deoxysugar residues [1]. Saquayamycin F was co‑discovered with saquayamycin E as an inhibitor of farnesyl‑protein transferase (FPTase), an enzyme essential for Ras oncoprotein membrane localization. The compound possesses a molecular formula of C₄₃H₅₀O₁₆ and a molecular weight of approximately 822.8 g/mol [2].

1
FPTase inhibition study fit — reported low-micromolar inhibitor of farnesyl-protein transferase for Ras signaling research
2
Stereochemical control context — distinct sugar configuration and saturated glycosylation pattern vs co-isolated saquayamycin E
3
Natural product angucycline probe — Actinomycetes-derived C-glycoside antibiotic for enzyme inhibition and SAR studies

Why Saquayamycin F Is Not Interchangeable


Within the angucycline family, even subtle variations in the sugar substitution pattern can lead to substantial shifts in target engagement, cellular potency, and selectivity. Saquayamycin F is not interchangeable with its closest congener saquayamycin E, nor with the extensively studied saquayamycins A, B, or C, because each analog presents a distinct spatial arrangement of deoxysugars that dictates its FPTase inhibitory activity and emerging Bcl‑2 binding capability [1]. Head‑to‑head FPTase data confirm differential IC₅₀ values among these structurally similar molecules [1], while in silico Bcl‑2 binding energies distinguish saquayamycin F from the clinical Bcl‑2 inhibitor venetoclax [2].

Risk 1 Glycosylation pattern and sugar stereochemistry differ from generic angucyclines; target engagement profile may shift
Risk 2 Saturated C-2″/C-3″ sugar residue in saquayamycin F vs olefinic in saquayamycins A/E may alter chemical stability and biological readout
Risk 3 In silico Bcl-2 binding profile is computationally predicted; binding free energy ranking may not transfer across saquayamycin analogs

Quantitative Differential Evidence for Saquayamycin F


FPTase Inhibition Potency Profile

In a comparative FPTase inhibition assay using enzyme purified from bovine brain, saquayamycin F demonstrated an IC₅₀ of 2.0 µM [1]. Its close structural analog saquayamycin E, which differs only in the composition of its deoxysugar side chain, exhibited an IC₅₀ of 1.8 µM under identical assay conditions [1].

FPTase Inhibition
Head-to-head
IC50 2.0 µM
Reported equipotent to saquayamycins A–E; 30-fold above aglycone aquayamycin
Bovine brain FPTase; [³H]-FPP; 60 min, 37 °C
FPTase inhibition Ras signaling saquayamycin analog comparison

Optical Rotation: Stereochemical Fingerprint

In an MM‑GBSA//200 ns molecular dynamics simulation targeting the wild‑type Bcl‑2 protein, saquayamycin F obtained a binding free energy (ΔGbinding) of −53.9 kcal/mol [1]. The FDA‑approved Bcl‑2 inhibitor venetoclax, evaluated under the same computational protocol, yielded a ΔGbinding of −50.6 kcal/mol [1].

Optical Rotation
Head-to-head
[α]D³⁵ −120° vs −11.5° (saquayamycin E)
~10-fold difference supports isomer identity verification and stereochemical QC
c 0.2, CHCl₃; 35 °C
Bcl‑2 inhibition molecular dynamics MM‑GBSA binding energy

Bcl-2 Binding Affinity vs. Venetoclax

Saquayamycins E and F are described as differing 'slightly from saquayamycins A (7) and C (9) with respect to their sugar moieties' [1]. While exact glycosylation patterns are not fully enumerated in the primary isolation paper, the structural distinction is sufficient to produce divergent FPTase IC₅₀ values (saquayamycin A: 1.8 µM; saquayamycin C: 2.0 µM; saquayamycin E: 1.8 µM; saquayamycin F: 2.0 µM) [1].

Bcl-2 Binding (in silico)
Data to verify
ΔG −53.9 vs −50.6 kcal/mol (venetoclax)
Reported higher in silico binding free energy; requires experimental validation
200 ns MM-GBSA MD simulation; computational screening context
saquayamycin structure deoxysugar substitution SAR classification

Saturated Sugar vs. Olefinic Analogs

While saquayamycins as a class are known to inhibit the growth of adriamycin‑sensitive and adriamycin‑resistant P388 leukemia cells and to act on Gram‑positive bacteria [1], no head‑to‑head cytotoxicity or antibacterial data specifically comparing saquayamycin F with another defined saquayamycin analog were identified in the accessible primary literature. This absence should be considered when selecting saquayamycin F for applications where cellular potency is the primary selection criterion.

Sugar C-2″/C-3″ (¹³C NMR)
Head-to-head
δ 28.1/33.4 ppm vs ~142/~127 ppm (A/E)
Saturated aliphatic sugar architecture confirmed; distinct from olefinic analogs
125 MHz ¹³C NMR; CDCl₃; hydrogenation to saquayamycin C confirmed
data gap cytotoxicity comparison antibacterial activity

Saquayamycin F Application Scenarios


FPTase Inhibition and Ras Pathway Studies

For medicinal chemistry teams optimizing angucycline‑based FPTase inhibitors, saquayamycin F serves as a precise structural benchmark. Its IC₅₀ of 2.0 µM against bovine brain FPTase, established side‑by‑side with saquayamycin E (1.8 µM) [1], allows SAR exploration of how specific deoxysugar modifications modulate enzyme inhibition. Procurement of both saquayamycins E and F enables pairwise comparison studies that directly isolate the contribution of the sugar moiety to target engagement.

Bcl-2 Virtual Screening and Hit Validation

The MM‑GBSA‑derived ΔGbinding of −53.9 kcal/mol for saquayamycin F, which surpasses venetoclax (−50.6 kcal/mol) in silico [1], positions the compound as a high‑priority candidate for in vitro Bcl‑2 binding assays. Research groups focused on apoptosis regulation can use this computational advantage to justify synthesizing or procuring saquayamycin F for surface plasmon resonance (SPR) or fluorescence polarization assays, thereby bridging the gap between virtual screening and hit validation.

Angucycline SAR and Glycosylation Studies

The distinct sugar substitution pattern of saquayamycin F, which differentiates it from saquayamycins A and C despite identical FPTase IC₅₀ values [1], makes it a valuable substrate for studying glycosyltransferase promiscuity. Laboratories investigating the biosynthetic machinery of angucyclines can employ saquayamycin F as a reference to probe how minor sugar alterations influence enzyme acceptor flexibility, a line of inquiry directly supported by the glycosyltransferase characterization work on saquayamycins G‑K [2].

Chiral Reference Standard and Quality Control

For academic screening centers and biotech companies curating natural product libraries, saquayamycin F represents a chemically characterized entry with experimentally confirmed FPTase inhibitory activity [1] and computationally predicted Bcl‑2 binding [2]. Its inclusion in screening decks allows simultaneous probing of two cancer‑relevant targets, with the quantitative differentiation data serving as a built‑in reference for hit triage and prioritization.

Application
Selection Property
Validation Focus
FPTase / Ras pathway studies
Defined FPTase inhibition context
Enzymatic assay benchmarking vs saquayamycin series
Bcl-2 computational hit validation
In silico Bcl-2 binding profile
Experimental binding assay confirmation
Angucycline SAR studies
Saturated vs olefinic sugar architecture
Sugar oxidation state impact on target engagement
Chiral identity verification
Distinctive optical rotation magnitude
Stereochemical purity and isomer differentiation
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